

N-(1-Adamantyl)phthalimide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(1-Adamantyl)phthalimide**

Cat. No.: **B170270**

[Get Quote](#)

CAS Number: 16808-41-6

This technical guide provides an in-depth overview of **N-(1-Adamantyl)phthalimide**, a molecule of significant interest to researchers in medicinal chemistry and materials science. This document outlines its chemical and physical properties, detailed synthesis protocols, and explores its biological activities and potential therapeutic applications.

Core Properties and Data

N-(1-Adamantyl)phthalimide is a chemical compound that features a rigid adamantane cage structure linked to a planar phthalimide moiety.^[1] This unique combination of a bulky, lipophilic group with a versatile pharmacophore contributes to its notable chemical and biological characteristics.^[1]

Property	Value	Reference
CAS Number	16808-41-6	[1] [2] [3]
Molecular Formula	C ₁₈ H ₁₉ NO ₂	[2]
Molecular Weight	281.3 g/mol	[1] [2]
IUPAC Name	2-(1-adamantyl)isoindole-1,3-dione	[2] [3]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Limited solubility in organic solvents.	[4]

Spectral Data:

While specific spectral data for **N-(1-Adamantyl)phthalimide** is not readily available in the searched literature, typical spectral characteristics can be inferred from related compounds. For the closely related 2-[(adamantan-1-yl)methyl]-5,6-dibromo-1H-isoindole-1,3(2H)-dione:

Spectral Data	Observed Peaks
¹ H NMR (300 MHz, CDCl ₃)	δ 8.10 (s, 2H), 3.39 (s, 2H), 1.99 (s, 3H), 1.63–1.54 (m, 12H)
¹³ C NMR (300 MHz, CDCl ₃)	δ 167.18, 131.79, 131.27, 128.40, 50.16, 40.79, 36.66, 35.58, 28.21
FTIR (ATR)	ν 3089 (vw), 2909 (m), 2840 (w), 1764 (w), 1706 (s), 1355 (s), 1253 (w), 1137 (w), 1088 (m), 990 (m), 903 (w), 856 (m), 743 (s), 611 (m), 581 (s) cm ⁻¹

Synthesis and Experimental Protocols

The synthesis of N-substituted phthalimides is a well-established process in organic chemistry, commonly achieved through the condensation of phthalic anhydride with a primary amine.

General Synthesis of N-Substituted Phthalimides

A widely used method involves the reaction of phthalic anhydride with a primary amine in the presence of a suitable solvent and often with a catalyst. The reaction proceeds via a phthalamic acid intermediate, which then undergoes cyclization to form the phthalimide.

A general procedure is as follows:

- Phthalic anhydride and a primary amine are combined in a suitable solvent, such as acetic acid.
- The mixture is refluxed, often in the presence of a catalyst like montmorillonite-KSF, to drive the dehydration and cyclization.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is extracted and purified, typically by recrystallization.

Synthesis of 2-[(adamantan-1-yl)methyl]-5,6-dibromo-1H-isoindole-1,3(2H)-dione (A Related Compound)

A detailed protocol for a structurally similar compound provides insight into the synthesis of adamantyl-functionalized phthalimides:

Materials:

- 4,5-Dibromo phthalic acid
- 1-Adamantanemethyl ammonium salt
- Acetic acid

Procedure:

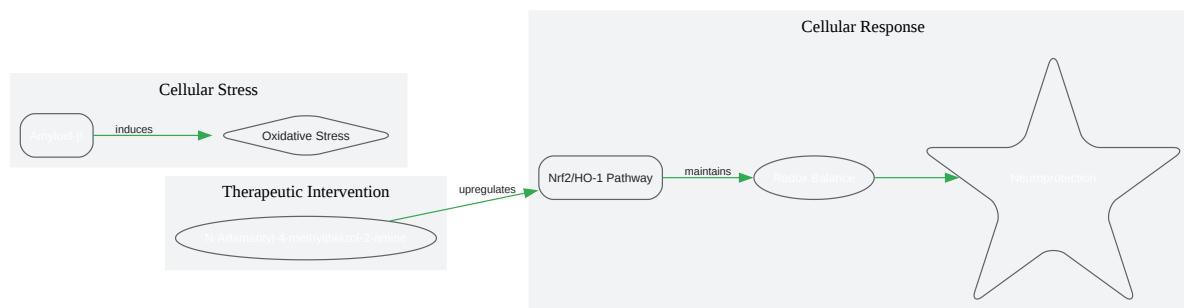
- 4,5-Dibromo phthalic acid (2.24 mmol) and 1-adamantanemethyl ammonium salt (2.24 mmol) are placed in a 100 mL round-bottom flask equipped with a stir bar.
- 15.0 mL of acetic acid is added, and the mixture is refluxed at 120 °C for 16 hours.
- The mixture is then allowed to cool to room temperature.
- 10.0 mL of water is added to the reaction mixture, and the resulting precipitate is filtered.
- The precipitate is washed with methanol (3 x 10 mL) in a centrifuge tube.
- The final product is dried in vacuo to yield a gray solid.

This procedure can be adapted for the synthesis of **N-(1-Adamantyl)phthalimide** by using 1-aminoadamantane and phthalic anhydride as starting materials.

Biological Activity and Signaling Pathways

Research into adamantane-containing phthalimide derivatives has revealed promising biological activities, particularly in the areas of anti-inflammatory and neuroprotective effects. A notable derivative, N-adamantyl phthalimidine (NAP), has been the subject of several studies.

NAP has been shown to mitigate lipopolysaccharide (LPS)-induced inflammation in cellular and animal models.^{[5][6]} It effectively reduces the levels of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF- α) and nitrite.^{[5][7]} A key finding is that NAP exerts its anti-inflammatory effects without binding to cereblon, a protein associated with the teratogenic side effects of thalidomide and its analogs.^{[5][6]} This suggests a safer therapeutic profile for this class of compounds.


The proposed mechanism of action for the anti-inflammatory effects of N-adamantyl phthalimidine involves the modulation of inflammatory signaling pathways triggered by stimuli like LPS.

[Click to download full resolution via product page](#)

Caption: Proposed anti-inflammatory pathway of N-adamantyl phthalimidine.

Furthermore, adamantane derivatives have been investigated for their neuroprotective properties. One study on N-adamantyl-4-methylthiazol-2-amine demonstrated its ability to protect against amyloid- β -induced oxidative stress in the hippocampus.[8] The mechanism involves the upregulation of the Nrf2/HO-1 pathway, which plays a crucial role in the cellular antioxidant response.[8]

[Click to download full resolution via product page](#)

Caption: Neuroprotective mechanism of an adamantane derivative.

Applications and Future Directions

The unique structural features of **N-(1-Adamantyl)phthalimide** and its derivatives make them attractive candidates for further investigation in drug discovery and materials science. The established anti-inflammatory and neuroprotective potential of related compounds highlights the promise of this chemical scaffold for developing novel therapeutics for a range of disorders, including neurodegenerative diseases and inflammatory conditions. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the pharmacological properties of this intriguing class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(1-Adamantyl)phthalimide|281.3 g/mol|CAS 16808-41-6 [benchchem.com]
- 2. Buy N-(1-Adamantyl)phthalimide | 16808-41-6 [smolecule.com]
- 3. N-(1-adamantyl)phthalimide | C18H19NO2 | CID 477698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. N-Adamantyl Phthalimidine: A New Thalidomide-like Drug That Lacks Cereblon Binding and Mitigates Neuronal and Synaptic Loss, Neuroinflammation, and Behavioral Deficits in Traumatic Brain Injury and LPS Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF- α and angiogenesis inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β -induced oxidative stress in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(1-Adamantyl)phthalimide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b170270#n-1-adamantyl-phthalimide-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com